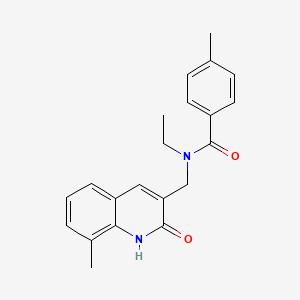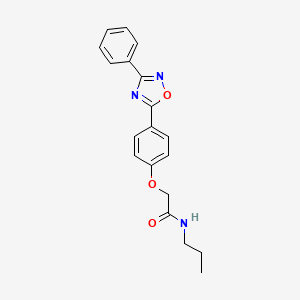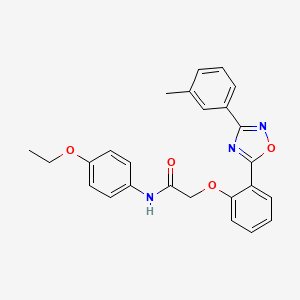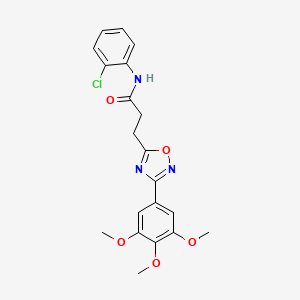
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide, also known as PNB-0408, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. PNB-0408 belongs to the class of oxadiazole compounds and has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and analgesic effects.
Wirkmechanismus
The exact mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide is not fully understood. However, it has been suggested that the compound may exert its effects by modulating the activity of various signaling pathways involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes involved in inflammation and cell proliferation, including cyclooxygenase-2 (COX-2), phosphodiesterase (PDE), and mitogen-activated protein kinase (MAPK). This compound has also been found to modulate the expression of various genes involved in inflammation and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide has several advantages for use in lab experiments. The compound is stable and can be easily synthesized in large quantities. This compound has also been found to exhibit low toxicity and is well-tolerated in animal models. However, the limitations of this compound include its limited solubility in water and its relatively short half-life in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide. One potential area of investigation is the development of novel formulations of this compound that improve its solubility and bioavailability. Another area of research could be the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various disease models.
Synthesemethoden
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide can be synthesized through a multistep process involving the reaction of 2-chlorobenzoyl chloride with propylamine, followed by cyclization with hydrazine hydrate and acetic anhydride. The resulting compound is then subjected to reaction with 2-amino-5-chlorobenzoic acid and propionic anhydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide has been extensively studied for its potential therapeutic applications. In a recent study, this compound was found to exhibit potent anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines in macrophages. The compound was also found to have antitumor properties by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-2-10-17-13(20)8-5-9-14-18-15(19-21-14)11-6-3-4-7-12(11)16/h3-4,6-7H,2,5,8-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNPRNGGWIZSMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

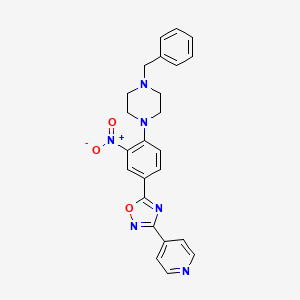


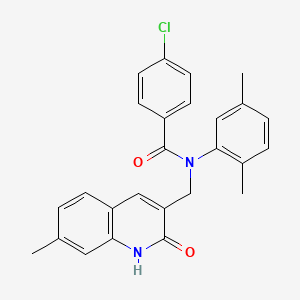

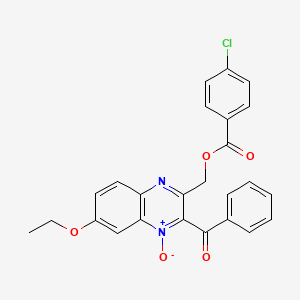
![N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide](/img/structure/B7703604.png)
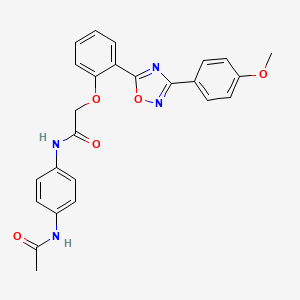
![N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7703627.png)

